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molecular formula C12H8N2O B8791266 2-Phenyloxazolo[5,4-b]pyridine

2-Phenyloxazolo[5,4-b]pyridine

Cat. No. B8791266
M. Wt: 196.20 g/mol
InChI Key: VCERSBIWGDRCGW-UHFFFAOYSA-N
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Patent
US05077408

Procedure details

1.9 g (8 mmol) of 3-benzoylamino-2-chloropyridine, prepared in stage A, are added to the PPSE solution and then brought to reflux for 15 hours. The 1,2-dichlorobenzene is then evaporated off under vacuum. The residue is treated with a water/ice mixture. The pH of the solution is adjusted to 7-8 with 5% sodium bicarbonate solution. The precipitated product is filtered off and then recrystallized in cyclohexane.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][C:10]1[C:11](Cl)=[N:12][CH:13]=[CH:14][CH:15]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[Si](OP(=O)=O)(C)C>>[C:2]1([C:1]2[O:8][C:11]3[C:10]([N:9]=2)=[CH:15][CH:14]=[CH:13][N:12]=3)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC=1C(=NC=CC1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)OP(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The 1,2-dichlorobenzene is then evaporated off under vacuum
ADDITION
Type
ADDITION
Details
The residue is treated with a water/ice mixture
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized in cyclohexane

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1OC2=NC=CC=C2N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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